molecular formula C32H24N2 B6591853 1,4-bis((9H-carbazol-9-yl)methyl)benzene CAS No. 166256-60-6

1,4-bis((9H-carbazol-9-yl)methyl)benzene

Cat. No. B6591853
CAS RN: 166256-60-6
M. Wt: 436.5 g/mol
InChI Key: PMXVGOWDDWYYCG-UHFFFAOYSA-N
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Description

1,4-Bis((9H-carbazol-9-yl)methyl)benzene is a chemical compound often used in the field of electrochromic polymers . It is known for its high triplet energy and deep highest occupied molecular orbital level .


Synthesis Analysis

The synthesis of 1,4-bis((9H-carbazol-9-yl)methyl)benzene involves electropolymerization onto ITO transparent conductive glass . In one study, a 1,4-bis((9H-carbazol-9-yl)methyl)benzene-containing homopolymer and four other derivatives were electropolymerized on ITO-polyethylene terephthalate (PET) substrates .


Molecular Structure Analysis

The molecular structure of 1,4-bis((9H-carbazol-9-yl)methyl)benzene is characterized by a biscarbazole-containing group, which shows a stronger electron-donating property than that of the ED derivatives .


Chemical Reactions Analysis

The chemical reactions involving 1,4-bis((9H-carbazol-9-yl)methyl)benzene are primarily electrochemical in nature. The compound displays a lower onset potential than that of EDOT and EDm .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-bis((9H-carbazol-9-yl)methyl)benzene are characterized by its electrochromic performances. For example, the P(2DCB-co-ED) film presents slate grey, dark khaki, and dark olive green at 0.0, 1.0, and 1.2 V .

Scientific Research Applications

Electrochromic Devices

1,4-bis((9H-carbazol-9-yl)methyl)benzene has been used in the development of electrochromic devices . These devices change color when a voltage is applied. The compound has been incorporated into polymers that were electrosynthesized onto ITO transparent conductive glass . The resulting films displayed multiple color variations at different voltages . This property makes them suitable for use in high-contrast electrochromic devices .

Flexible Electrochromic Devices

The compound has also been used in the creation of flexible electrochromic devices . These devices, which can bend without losing functionality, have a wide range of applications, including wearable technology . The compound was electropolymerized onto ITO-polyethylene terephthalate (PET) substrates, and the resulting films showed promising electrochromic performances .

Organic Light-Emitting Diodes (OLEDs)

1,4-bis((9H-carbazol-9-yl)methyl)benzene has potential applications in organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

Organic Photovoltaic Devices

The compound has been used in the development of organic photovoltaic devices . These devices convert light into electricity using organic molecules .

Electronic Devices

1,4-bis((9H-carbazol-9-yl)methyl)benzene has applications in other electronic devices . The compound’s properties make it suitable for use in a variety of electronic applications .

Biochemical Activities

The compound has been studied for its potential biochemical activities . This research could lead to new insights into how the compound interacts with biological systems .

Future Directions

The future directions for 1,4-bis((9H-carbazol-9-yl)methyl)benzene are promising, particularly in the field of electrochromic devices. The compound’s high contrast and flexible ECDs offer valuable design insights for conjugated polymers .

properties

IUPAC Name

9-[[4-(carbazol-9-ylmethyl)phenyl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2/c1-5-13-29-25(9-1)26-10-2-6-14-30(26)33(29)21-23-17-19-24(20-18-23)22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-20H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXVGOWDDWYYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)CN5C6=CC=CC=C6C7=CC=CC=C75
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-bis((9H-carbazol-9-yl)methyl)benzene

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